![molecular formula C13H16N2O2S2 B6503501 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 1421524-18-6](/img/structure/B6503501.png)
3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene rings typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure with a thiophene ring, a hydroxyl group, and a urea moiety. Its molecular formula is C13H14N2O2S2, which contributes to its unique chemical reactivity and potential biological activity.
Medicinal Chemistry
Pharmacological Properties:
Research indicates that compounds containing thiophene and urea functionalities can exhibit a range of biological activities, including:
- Antimicrobial Activity: Similar thiophene derivatives have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in bacterial growth.
- Anti-inflammatory Effects: Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that analogs of thiophene-based ureas exhibited significant antibacterial activity against Staphylococcus aureus, suggesting that 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea could be a candidate for further development in this area .
Organic Synthesis
Building Block for Complex Molecules:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, such as:
- Substitution Reactions: The thiophene ring can undergo electrophilic substitution, making it useful for synthesizing derivatives with enhanced properties.
- Coupling Reactions: The urea moiety can participate in coupling reactions to form larger molecular frameworks.
Data Table: Synthetic Transformations of this compound
Transformation Type | Reaction Conditions | Major Products |
---|---|---|
Electrophilic Substitution | Mild acidic conditions | Substituted thiophene derivatives |
Coupling Reaction | Presence of coupling agents (e.g., Pd catalysts) | Extended polycyclic compounds |
Oxidation | Oxidizing agents (e.g., KMnO4) | Ketones or aldehydes |
Materials Science
Development of Conductive Polymers:
Thiophene derivatives are known for their electronic properties, making them suitable candidates for the development of conductive polymers. Research has shown that incorporating this compound into polymer matrices can enhance conductivity and stability.
Case Study:
A recent study explored the incorporation of thiophene-based compounds into poly(3,4-ethylenedioxythiophene) (PEDOT) films, resulting in improved electrical properties and mechanical strength . This suggests potential applications in flexible electronics and sensors.
Mechanism of Action
The mechanism of action of 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Biological Activity
3-[3-Hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea is a thiophene-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a urea functional group linked to thiophene moieties, which are known for their diverse biological activities. The synthesis typically involves the condensation of thiophene derivatives with urea under controlled conditions.
Synthesis Route
- Starting Materials : Thiophene derivatives and urea.
- Reaction Conditions : The reaction is generally performed in a solvent at elevated temperatures to enhance yield.
- Purification : Post-reaction, the product is purified using recrystallization or chromatography.
Anticancer Properties
Research indicates that thiophene derivatives exhibit significant anticancer activity through various mechanisms:
- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells, as evidenced by increased activity of caspases (e.g., caspase-3 and -9) .
- Cell Cycle Arrest : Studies demonstrate that such compounds can cause G2/M phase arrest in cancer cell lines, inhibiting cell proliferation .
The mechanism of action for this compound may involve:
- Inhibition of Tubulin Polymerization : Similar thiophene derivatives have been reported to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis .
- Targeting Kinases : Some compounds in this class inhibit kinases involved in cell growth and survival pathways, further contributing to their anticancer properties .
Case Study 1: Antitumor Activity
A study on a related thiophene derivative demonstrated broad-spectrum antitumor activity across various cancer cell lines. The compound exhibited strong apoptotic effects and inhibited tubulin polymerization, leading to significant cytotoxicity .
Case Study 2: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory potential of thiophene derivatives, suggesting that they may modulate immune responses by influencing cytokine release through pathways such as NF-kB .
Data Table: Biological Activities of Thiophene Derivatives
Properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c16-11(12-4-2-8-19-12)5-6-14-13(17)15-9-10-3-1-7-18-10/h1-4,7-8,11,16H,5-6,9H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVOMPNYISEYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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